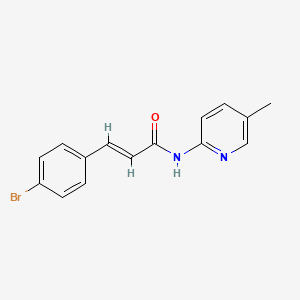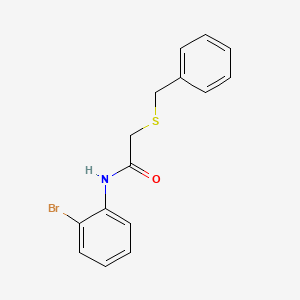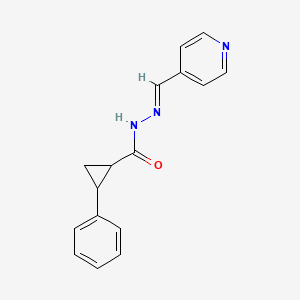
3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the acrylamide family, which is widely used in the synthesis of polymers, adhesives, and coatings.
作用機序
The mechanism of action of 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase. These enzymes are involved in DNA replication and gene expression, respectively, and their inhibition can lead to cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has a low toxicity profile and does not cause significant biochemical or physiological effects in normal cells. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells, which could be beneficial in the treatment of cancer.
実験室実験の利点と制限
One of the main advantages of using 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide in lab experiments is its high purity and stability. This makes it easy to handle and ensures reproducible results. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
将来の方向性
There are several future directions for the research and development of 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide. One area of interest is the synthesis of derivatives with improved properties, such as increased solubility and potency. Another direction is the investigation of its potential applications in other fields, such as energy storage and environmental remediation. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide is a promising chemical compound with potential applications in various fields. Its synthesis method is reliable, and it has been extensively studied for its anticancer and neuroprotective properties. It has also shown potential in the field of material science. However, more research is needed to fully understand its mechanism of action and potential side effects, and to explore its potential applications in other fields.
合成法
The synthesis of 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide involves the reaction of 4-bromoaniline and 5-methyl-2-pyridinecarboxaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is purified using column chromatography to obtain a pure compound with a yield of 70-80%. This synthesis method has been reported in several research papers and is considered reliable.
科学的研究の応用
3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition, 3-(4-bromophenyl)-N-(5-methyl-2-pyridinyl)acrylamide has shown promising results in the field of material science. It has been used as a building block in the synthesis of functional materials, such as metal-organic frameworks and porous polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(5-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-2-8-14(17-10-11)18-15(19)9-5-12-3-6-13(16)7-4-12/h2-10H,1H3,(H,17,18,19)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNCVTBJUMLKMS-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(5-methylpyridin-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)







![3-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5706521.png)

![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)
![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)
![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)